1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone
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Overview
Description
1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone is a complex organic compound characterized by the presence of trifluoromethyl groups and a naphthyridine core.
Preparation Methods
The synthesis of 1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine ring.
Introduction of trifluoromethyl groups: Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with aniline derivative: The naphthyridine core is then coupled with an aniline derivative to form the final product
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl groups and the naphthyridine core can participate in nucleophilic or electrophilic substitution reactions, forming various substituted derivatives
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to 150°C. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and the naphthyridine core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone can be compared with other similar compounds such as:
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: Shares the naphthyridine core but lacks the ethanone group, leading to different chemical properties and applications.
Substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds: These compounds have additional functional groups that confer unique biological activities, such as antimicrobial and anticancer properties.
Properties
IUPAC Name |
1-[2-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c1-9(28)10-4-2-3-5-13(10)25-15-7-6-11-12(17(19,20)21)8-14(18(22,23)24)26-16(11)27-15/h2-8H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHFKAXGJBGWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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